molecular formula C9H13FN2O B13074049 2-(tert-Butoxy)-5-fluoropyridin-3-amine

2-(tert-Butoxy)-5-fluoropyridin-3-amine

Cat. No.: B13074049
M. Wt: 184.21 g/mol
InChI Key: QVTZFBAOTWZYQC-UHFFFAOYSA-N
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Description

2-(tert-Butoxy)-5-fluoropyridin-3-amine is an organic compound that features a pyridine ring substituted with a tert-butoxy group at the 2-position, a fluorine atom at the 5-position, and an amine group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butoxy)-5-fluoropyridin-3-amine typically involves the introduction of the tert-butoxy group and the fluorine atom onto the pyridine ring, followed by the introduction of the amine group. One common method involves the use of tert-butyl alcohol and a fluorinating agent in the presence of a base to introduce the tert-butoxy and fluorine groups, respectively. The amine group can then be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes using microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These methods allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butoxy)-5-fluoropyridin-3-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield N-oxides, while reduction reactions may produce amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(tert-Butoxy)-5-fluoropyridin-3-amine involves its interaction with molecular targets and pathways. The tert-butoxy group acts as an electron-donating group, influencing the reactivity of the pyridine ring and making it more susceptible to electrophilic aromatic substitution reactions. The fluorine atom can also affect the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(tert-Butoxy)-5-fluoropyridin-3-amine include other pyridine derivatives with different substituents, such as:

Uniqueness

What sets this compound apart from these similar compounds is the specific combination of the tert-butoxy group, fluorine atom, and amine group on the pyridine ring

Properties

Molecular Formula

C9H13FN2O

Molecular Weight

184.21 g/mol

IUPAC Name

5-fluoro-2-[(2-methylpropan-2-yl)oxy]pyridin-3-amine

InChI

InChI=1S/C9H13FN2O/c1-9(2,3)13-8-7(11)4-6(10)5-12-8/h4-5H,11H2,1-3H3

InChI Key

QVTZFBAOTWZYQC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=C(C=C(C=N1)F)N

Origin of Product

United States

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